Paullone

Description

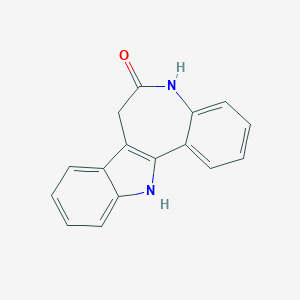

Structure

3D Structure

Properties

IUPAC Name |

7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMDAWVZNAXVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327277 | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142273-18-5 | |

| Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Paullone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action of Paullone and its derivatives. Paullones are a class of small-molecule inhibitors based on the 7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one scaffold.[2] Initially identified for their antitumor properties, their primary mechanism involves the competitive inhibition of key protein kinases, making them valuable tools in both oncology and neurobiology research.

Core Mechanism: Competitive ATP Inhibition

The fundamental mechanism of action for paullones is the competitive inhibition of ATP binding to the catalytic site of protein kinases.[3][4][5] Molecular modeling studies have demonstrated that paullones, such as kenthis compound (B1673391), can dock into the ATP-binding pocket of kinases like CDK2.[3][5] This binding prevents the kinase from transferring a phosphate (B84403) group from ATP to its substrate protein, thereby blocking its catalytic activity and disrupting downstream signaling pathways.

Primary Molecular Targets: CDKs and GSK-3

Paullones exhibit inhibitory activity against several serine/threonine kinases, with two families standing out as primary targets: Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 (GSK-3).[2]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle. Paullones were first characterized as potent inhibitors of various CDK-cyclin complexes, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and the neuron-specific CDK5/p25.[3][4] Inhibition of these complexes forms the basis of the antiproliferative and pro-apoptotic effects of paullones.

-

Glycogen Synthase Kinase-3 (GSK-3): Paullones are also very potent inhibitors of GSK-3β.[4] GSK-3β is a critical enzyme involved in numerous cellular processes, including glycogen metabolism, gene transcription, and neuronal function. Its hyperactivation is implicated in the pathology of Alzheimer's disease through the hyperphosphorylation of the tau protein.[4][6]

The inhibitory potency of different this compound derivatives varies based on their chemical substitutions. Alsterthis compound (9-nitro-paullone), for instance, is significantly more potent than the lead compound kenthis compound (9-bromo-paullone).[7][8]

Quantitative Inhibition Data

The inhibitory activities of key this compound derivatives against their primary kinase targets are summarized below.

Table 1: IC50 Values of Kenthis compound Against Various Protein Kinases

| Kinase Target | IC50 Value (µM) |

| CDK1/cyclin B | 0.4[3][9] |

| CDK2/cyclin A | 0.68[3][9] |

| CDK5/p25 | 0.85[3][9] |

| CDK2/cyclin E | 7.5[3][9] |

| GSK-3β | 0.023[9] |

| Erk 2 | 9[3] |

| c-Src | 15[3] |

| Casein Kinase 2 | 20[3] |

| Erk 1 | 20[3] |

Table 2: IC50 Values of Alsterthis compound Against Various Protein Kinases

| Kinase Target | IC50 Value (µM) |

| GSK-3β | 0.004 - 0.08[4] |

| CDK1/cyclin B | 0.035[7][8] |

| CDK5/p25 | 0.02 - 0.2[4] |

Cellular Consequences and Signaling Pathways

Inhibition of CDKs and GSK-3 by paullones triggers distinct cellular responses, primarily cell cycle arrest and apoptosis, and modulates pathways relevant to neurodegenerative diseases.

By inhibiting CDK1/cyclin B, the complex responsible for driving the G2 to M phase transition, paullones cause cells to arrest in the G2/M phase of the cell cycle.[10][11] This blockade of cell cycle progression is a primary contributor to the antiproliferative effects observed in cancer cell lines.[3][12]

References

- 1. Alsterthis compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paullones as inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Alsterthis compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Paullone as a Cyclin-Dependent Kinase Inhibitor in Cancer Cells: A Technical Guide

Introduction

Paullones are a class of small molecule inhibitors that have garnered significant interest in cancer research due to their potent inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This technical guide provides an in-depth overview of paullones, focusing on their mechanism of action, their effects on cancer cells, and the experimental methodologies used to characterize their activity. The information presented here is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Mechanism of Action

Paullones, such as the well-characterized kenpaullone (B1673391) and its more potent analogue alsterthis compound (B1665728), function as ATP-competitive inhibitors of CDKs.[1][2] Their chemical structure allows them to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates that are crucial for cell cycle progression.[1] This inhibition of CDK activity leads to cell cycle arrest, primarily at the G2/M transition, and can ultimately induce apoptosis in cancer cells.[3][4]

Data Presentation: Inhibitory Activity of Paullones

The efficacy of paullones has been quantified through various in vitro assays, with IC50 values determining the concentration required for 50% inhibition of kinase activity and GI50 values indicating the concentration for 50% growth inhibition in cancer cell lines.

Table 1: IC50 Values of Paullones Against Cyclin-Dependent Kinases

| Compound | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK2/cyclin E (µM) | CDK5/p25 (µM) |

| Kenthis compound | 0.4[1] | 0.68[1] | 7.5[1] | 0.85[1] |

| Alsterthis compound | 0.035[5] | - | - | 0.02-0.2[2] |

Note: "-" indicates data not available from the provided search results.

Table 2: In Vitro Antitumor Activity (GI50) of this compound Derivatives

| Compound | Mean Log GI50 (M) | GI50 Range (µM) | Cell Lines |

| Kenthis compound | -6.4[5] | - | National Cancer Institute 60 cell line screen |

| Alsterthis compound | -6.4[5] | - | National Cancer Institute 60 cell line screen |

| 9-bromo-2,3-dimethoxy-paullone | - | 1 - 10[5] | National Cancer Institute 60 cell line screen |

| 9-trifluoromethyl-paullone | - | 1 - 10[5] | National Cancer Institute 60 cell line screen |

Note: "-" indicates data not available from the provided search results.

Signaling Pathways

The primary signaling pathway affected by paullones is the CDK-mediated cell cycle regulation. By inhibiting CDKs, paullones disrupt the normal progression of the cell cycle, leading to an accumulation of cells in the G2 and M phases.

Experimental Protocols

CDK1/Cyclin B Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of the CDK1/cyclin B complex.

Materials:

-

Recombinant CDK1/cyclin B enzyme

-

Histone H1 as a substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound compound dilutions

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, histone H1, and the this compound compound at various concentrations.

-

Initiate the reaction by adding recombinant CDK1/cyclin B and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of paullones on the metabolic activity of cancer cells, which is an indicator of cell viability.[6][7]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

This compound compound dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO).

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).[9]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[10]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with paullones.[11][12]

Materials:

-

Cancer cell line

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol[11]

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]

-

Flow cytometer

Procedure:

-

Treat cells with the this compound compound or a vehicle control for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, and incubate on ice for at least 30 minutes.[13]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate at room temperature in the dark for 15-30 minutes.[14]

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events.[11]

-

Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of CDK-Related Proteins

This technique is used to assess the levels and phosphorylation status of key proteins involved in cell cycle regulation following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, anti-Cyclin B1, anti-CDK1, anti-actin or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody overnight at 4°C.[9]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.[9]

-

Quantify band intensities to determine changes in protein expression or phosphorylation levels.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating this compound activity and the logical progression of its effects on cancer cells.

Conclusion

Paullones represent a promising class of CDK inhibitors with demonstrated efficacy against cancer cells in vitro. Their mechanism of action, centered on the competitive inhibition of ATP binding to CDKs, leads to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound derivatives as potential anticancer therapeutics. Further research, including in vivo studies and structure-activity relationship analyses, will be crucial in optimizing the potency and selectivity of these compounds for clinical applications.

References

- 1. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alsterthis compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cdk1 by alsterthis compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

The Role of Paullones in GSK-3β Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of paullones, a class of small molecule inhibitors, in the context of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) signaling pathways. Paullones have emerged as valuable tools for studying cellular processes regulated by GSK-3β and hold therapeutic potential for a range of diseases, including neurodegenerative disorders, cancer, and diabetes.

Executive Summary

Paullones are potent, ATP-competitive inhibitors of GSK-3β, a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling cascades. By inhibiting GSK-3β, paullones modulate critical pathways such as the Wnt/β-catenin and insulin (B600854) signaling pathways, thereby influencing cell fate, metabolism, and survival. This guide details the mechanism of action of paullones, their effects on downstream targets, and provides standardized experimental protocols for their use in research and drug development.

Mechanism of Action of Paullones on GSK-3β

Paullones, a family of benzazepinones, exert their inhibitory effect on GSK-3β by competing with ATP for its binding site on the kinase.[1][2] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the serine and threonine residues of GSK-3β's substrates. The most well-studied paullones include Alsterpaullone, Kenthis compound, and 1-Azakenthis compound (B1663955), each exhibiting high potency towards GSK-3β.[1][3][4]

Quantitative Data: Inhibitory Potency of Paullones

The inhibitory activity of various paullones against GSK-3β and other kinases has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Compound | Target Kinase | IC50 Value | Reference(s) |

| Paullones (general) | GSK-3β | 4 - 80 nM | [1][2] |

| Alsterthis compound | GSK-3β | 4 nM | |

| Cdk1/cyclin B | 35 nM | ||

| Kenthis compound | GSK-3β | 23 nM | [4] |

| GSK-3β | 0.23 µM | [5] | |

| Cdk1/cyclin B | 0.4 µM | [4] | |

| Cdk2/cyclin A | 0.68 µM | [4] | |

| Cdk5/p25 | 0.85 µM | [4] | |

| 1-Azakenthis compound | GSK-3β | 18 nM | [3][6] |

Impact on Key GSK-3β Signaling Pathways

Wnt/β-Catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" which phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[7][8] Inhibition of GSK-3β by paullones prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[7] This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes involved in cell proliferation and differentiation.[9][10][11]

Insulin Signaling Pathway

GSK-3β is also a downstream target in the insulin signaling cascade. Upon insulin binding to its receptor, a signaling cascade involving PI3K and Akt is activated.[12] Akt (also known as Protein Kinase B) phosphorylates GSK-3β at Serine 9, leading to its inactivation.[7][13] By directly inhibiting GSK-3β, paullones can mimic the downstream effects of insulin signaling, such as promoting glycogen synthesis by preventing the phosphorylation and inactivation of glycogen synthase by GSK-3β.

Experimental Protocols

In Vitro Kinase Assay for GSK-3β Inhibition

This protocol outlines a method to determine the IC50 of a this compound derivative against GSK-3β.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant GSK-3β, a specific peptide substrate (e.g., GS-1), and a buffer containing MgCl2.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate Reaction: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.

-

Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of GSK-3β Pathway Activation

This protocol describes the use of Western blotting to assess the effect of paullones on the phosphorylation state of GSK-3β and the protein levels of its downstream targets.[14][15][16]

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., SH-SY5Y, HEK293) to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration.[14]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-p-GSK3β (Ser9)

-

Rabbit anti-GSK3β (total)

-

Rabbit anti-β-catenin

-

Mouse anti-GAPDH or β-actin (as a loading control)[14]

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[14]

Conclusion

Paullones are indispensable chemical probes for dissecting the complex roles of GSK-3β in cellular physiology and pathology. Their potent and specific inhibitory action allows for the targeted modulation of GSK-3β-dependent signaling pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to investigate GSK-3β signaling and explore the therapeutic potential of its inhibitors. Further research into the selectivity and off-target effects of different this compound derivatives will be crucial for their translation into clinical applications.

References

- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. 1-azakenthis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Frontiers | GSK-3β Inhibitor Alsterthis compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Induction of Canonical Wnt Signaling by Alsterthis compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cadherin-Bound β-Catenin Feeds into the Wnt Pathway upon Adherens Junctions Dissociation: Evidence for an Intersection between β-Catenin Pools | PLOS One [journals.plos.org]

- 11. Wnt/beta-catenin pathway: modulating anticancer immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Discovery and Synthesis of Paullones: A Technical Guide for Kinase-Targeted Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Paullones are a significant class of small molecules built upon the 7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one scaffold.[1] Initially identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), they have since been characterized as powerful dual-specificity inhibitors, also targeting Glycogen (B147801) Synthase Kinase-3 (GSK-3).[2][3] This dual activity makes them valuable tools for studying fundamental cellular processes and promising scaffolds for the development of therapeutics for proliferative and neurodegenerative diseases.[2][4] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Paullone derivatives.

Discovery of the this compound Scaffold

The discovery of the first biologically active this compound, Kenthis compound (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one), was a result of a computational search rather than random screening.[3][5] Scientists at the National Cancer Institute (NCI) utilized the COMPARE algorithm to screen their database for compounds with a pattern of anti-cancer activity similar to flavopiridol, a known CDK inhibitor.[3][5] This search identified Kenthis compound as a novel chemotype with potent inhibitory activity against CDK1/cyclin B (IC50 = 0.4 µM).[3][5] The compound was named in honor of Dr. Kenneth Paull, the inventor of the COMPARE algorithm. Subsequent studies confirmed that paullones act as ATP-competitive inhibitors of CDKs and later revealed their potent inhibition of GSK-3β.[2][3]

Synthetic Methodologies

The core synthesis of the this compound scaffold is typically achieved through a Fischer indole (B1671886) synthesis.[2][3][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) and a cyclic ketone, specifically a 1H-[1]benzazepine-2,5(3H,4H)-dione intermediate.[2][3][6]

The versatility of this method allows for the generation of a wide array of derivatives. Substitutions on the this compound scaffold can be introduced in several ways:

-

Via the Phenylhydrazine: Using differently substituted phenylhydrazines allows for the introduction of various functional groups at positions 8, 9, 10, and 11 of the final this compound ring system.[2][6]

-

Via the Benzazepinedione: Modifications to this starting ketone can introduce substituents at positions 2, 3, and 4.[2][6]

-

Post-synthesis Modification: The this compound core can be further modified after its formation. For example, selective alkylation at the lactam nitrogen (N-5) or the indole nitrogen (N-12) can be achieved by using different bases and solvent systems.[2][3][6]

Below is a representative, generalized protocol for the synthesis of a 9-substituted this compound derivative based on the Fischer indole reaction.

Experimental Protocol: General Synthesis of a 9-Substituted this compound

Step 1: Phenylhydrazone Formation and Cyclization (Fischer Indole Synthesis)

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate 1H-[1]benzazepine-2,5(3H,4H)-dione (1.0 eq) and a 4-substituted phenylhydrazine hydrochloride (1.2 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Catalysis: Add a Brønsted acid catalyst (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂).

-

Reaction: Heat the mixture to reflux (typically 70-120 °C) for several hours (e.g., 15 hours) until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel to yield the desired 9-substituted this compound.

Mechanism of Action and Biological Targets

Paullones exert their biological effects by acting as ATP-competitive inhibitors of specific serine/threonine protein kinases.[2][3] The planar, heterocyclic ring system of the this compound scaffold fits into the ATP-binding pocket of these enzymes, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The two primary families of kinases targeted by paullones are:

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential regulators of the cell cycle. Paullones, particularly Kenthis compound, show potent inhibition of CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25.[3][5] By inhibiting these kinases, paullones can induce cell cycle arrest, typically at the G1/S and G2/M transitions, and promote apoptosis, which underlies their anti-proliferative and anti-tumor activities.[5]

-

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a critical enzyme involved in a multitude of cellular processes, including glycogen metabolism, Wnt signaling, and neuronal function. This compound derivatives, especially Alsterthis compound (9-Nitrothis compound), are extremely potent inhibitors of GSK-3β.[2][4] Inhibition of GSK-3β is a key mechanism in the study of treatments for neurodegenerative conditions like Alzheimer's disease, where GSK-3β is implicated in the hyperphosphorylation of the tau protein.[2][4]

Signaling Pathways

The diagrams below illustrate the key signaling pathways modulated by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

Kenpaullone as a Therapeutic Candidate for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of kenpaullone (B1673391), a synthetic indolobenzazepine, and its potential as a therapeutic agent in Alzheimer's disease (AD) research. Kenthis compound is a multi-target kinase inhibitor with significant neuroprotective properties, making it a compound of high interest in the study and potential treatment of neurodegenerative disorders.

Core Mechanism of Action

Kenthis compound is a cell-permeable small molecule that functions as a potent, ATP-competitive inhibitor of several key kinases implicated in the pathology of Alzheimer's disease.[1][2] Its primary targets are Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), particularly CDK1, CDK2, and CDK5.[1][3][4][5]

-

GSK-3β Inhibition: Dysregulation and over-activity of GSK-3β are central to AD pathogenesis. GSK-3β is known to phosphorylate the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[6][7] It also influences the processing of Amyloid Precursor Protein (APP), promoting the production of amyloid-beta (Aβ) peptides that form senile plaques.[8][9][10] Kenthis compound's inhibition of GSK-3β helps to mitigate these pathological events.[1]

-

CDK Inhibition: CDKs, especially CDK5, are also major contributors to the abnormal hyperphosphorylation of tau.[3][7] The dual inhibition of both GSK-3β and CDK5 by kenthis compound may offer a synergistic effect in preventing NFT formation.[3]

-

Wnt/β-catenin Pathway Modulation: GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway, which is crucial for neuronal health and neurogenesis.[1] By inhibiting GSK-3β, kenthis compound prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate the expression of neuroprotective genes.[1]

-

Neuroprotection and Anti-Apoptotic Effects: Studies have shown that kenthis compound treatment results in the downregulation of genes related to apoptosis, such as caspase-3 and Bax, suggesting a direct role in preventing neuronal cell death.[1][11]

Quantitative Data and Efficacy

The efficacy of kenthis compound has been quantified in both cell-free assays and preclinical animal models, demonstrating its potency and therapeutic potential.

Table 1: Kinase Inhibitory Activity of Kenthis compound

| Target Kinase | IC50 Value | Reference |

|---|---|---|

| GSK-3β | 0.23 µM (230 nM) | [1][2][12] |

| GSK-3β | 23 nM | [4] |

| CDK1/cyclin B | 0.4 µM (400 nM) | [1][4][12] |

| CDK2/cyclin A | 0.68 µM (680 nM) | [2][4][5] |

| CDK5/p25 | 0.85 µM (850 nM) | [2][4][5] |

| CDK2/cyclin E | 7.5 µM |[2][4] |

Note: IC50 values can vary between different assay conditions and sources.

Table 2: In Vivo Efficacy of Kenthis compound in 5XFAD Mouse Model of AD

| Treatment Dose | Outcome Measure | Result | Reference |

|---|---|---|---|

| 3 mg/kg | Aβ Plaque Area (Cortex) | ▼ 33.1% reduction (from 31.1% to 20.8%) | [1] |

| 5 mg/kg | Aβ Plaque Area (Cortex) | ▼ 54.0% reduction (from 31.1% to 14.3%) | [1] |

| 5 mg/kg | Cognitive Performance (MWM & NOR) | Significant improvement in spatial learning and recognition memory | [1][11] |

| 3 mg/kg & 5 mg/kg | Apoptosis Gene Expression (caspase-3, Bax) | Significant downregulation |[1] |

Signaling Pathways and Experimental Workflows

Visual representations of kenthis compound's mechanism and its evaluation are critical for understanding its role in AD research.

Caption: Kenthis compound's primary mechanism of action in Alzheimer's disease.

Caption: Kenthis compound's modulation of the Wnt/β-catenin signaling pathway.

Caption: Experimental workflow for evaluating Kenthis compound in 5XFAD mice.

Detailed Experimental Protocols

The following protocols are representative methodologies for key experiments cited in kenthis compound research.

Protocol 1: In Vivo Study in 5XFAD Mouse Model

-

Animal Model: Utilize 5XFAD transgenic mice, which co-express five human familial Alzheimer's disease (FAD) mutations in APP and PSEN1, leading to accelerated Aβ deposition.[1][11]

-

Grouping: Randomly assign mice (e.g., 6 months of age) to four groups (n=10-15 per group):

-

Group 1: Vehicle control (e.g., DMSO).

-

Group 2: Kenthis compound (1 mg/kg body weight).

-

Group 3: Kenthis compound (3 mg/kg body weight).

-

Group 4: Kenthis compound (5 mg/kg body weight).

-

-

Administration: Administer treatments daily via intraperitoneal (i.p.) injection for a predetermined period (e.g., 8 weeks).

-

Behavioral Analysis: During the final week of treatment, conduct behavioral tests such as the Morris Water Maze and Novel Object Recognition task to assess cognitive function.

-

Tissue Collection: Following behavioral analysis, euthanize mice and perfuse with saline. Harvest brains; hemisphere one can be fixed in 4% paraformaldehyde for immunohistochemistry, and hemisphere two can be dissected (hippocampus, cortex) and snap-frozen for biochemical analyses (ELISA, Western Blot, PCR).[11]

Protocol 2: Immunohistochemical (IHC) Analysis of Aβ Plaques

-

Sectioning: Prepare 30-40 µm thick coronal sections from the fixed brain hemisphere using a cryostat or vibratome.

-

Antigen Retrieval: Incubate sections in a suitable antigen retrieval solution (e.g., 88% formic acid) for 5-10 minutes.

-

Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody: Incubate sections overnight at 4°C with a primary antibody targeting Aβ (e.g., 6E10 or 4G8).

-

Secondary Antibody: Wash sections in PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Detection: Use an avidin-biotin complex (ABC) kit and a chromogen like 3,3'-Diaminobenzidine (DAB) to visualize the antibody staining.

-

Imaging and Analysis: Mount sections on slides, dehydrate, and coverslip. Capture images using a light microscope and quantify the Aβ plaque burden (percentage of area covered by plaques) in specific brain regions (cortex, hippocampus) using image analysis software (e.g., ImageJ).[1]

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

-

Homogenization: Homogenize frozen brain tissue (cortex or hippocampus) in a protein extraction buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate soluble and insoluble fractions.

-

Extraction: Resuspend the insoluble pellet in a strong chaotropic agent like 70% formic acid to extract aggregated Aβ. Neutralize the formic acid extract with a neutralization buffer.

-

ELISA Procedure: Use a commercial Aβ40/Aβ42 ELISA kit. Add diluted samples and standards to the antibody-coated microplate and follow the manufacturer's instructions for incubation, washing, detection antibody addition, and substrate development.

-

Quantification: Read the absorbance using a microplate reader and calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve. Normalize results to total protein concentration.

Protocol 4: Western Blot for Protein Expression Analysis

-

Protein Extraction: Prepare protein lysates from frozen brain tissue using RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Tau, anti-BACE1, anti-GFAP, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 5: Real-Time PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from frozen brain tissue using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., Casp3, Bax, Bace1, Ps1) and a reference gene (e.g., Gapdh, Actb).

-

Data Analysis: Run the reaction on a real-time PCR cycler. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treatment groups and the vehicle control.[1]

Protocol 6: Morris Water Maze (MWM) for Spatial Learning and Memory

-

Apparatus: Use a large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase (Learning): For 5-7 consecutive days, give each mouse four trials per day to find the hidden platform from different starting positions. Record the escape latency (time to find the platform) and path length using a video tracking system.

-

Probe Trial (Memory): 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location. This assesses spatial memory retention.

References

- 1. tandfonline.com [tandfonline.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of regulators of the glycogen synthase kinase-3beta signaling pathway in a transgenic model of Alzheimer's disease are associated with reduced amyloid precursor protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

- 11. Kenthis compound attenuates amyloid-beta deposition and neuroinflammation, improving memory in a 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Alsterpaullone: A Technical Guide to its Effects on Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of alsterpaullone (B1665728) on the phosphorylation of the microtubule-associated protein Tau. Alsterthis compound, a potent small molecule inhibitor of key serine/threonine kinases, has emerged as a significant tool in the study of neurodegenerative diseases characterized by Tau hyperphosphorylation, such as Alzheimer's disease. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its efficacy, and visualizes the critical pathways and workflows involved.

Executive Summary

Tau protein hyperphosphorylation is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies. This aberrant phosphorylation leads to the dissociation of Tau from microtubules and its aggregation into neurofibrillary tangles (NFTs), ultimately contributing to neuronal dysfunction and cell death. A primary therapeutic strategy involves the inhibition of the protein kinases responsible for this hyperphosphorylation. Alsterthis compound (9-Nitrothis compound) has been identified as a powerful inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), two of the principal kinases implicated in Tau pathology.[1] By competitively binding to the ATP-binding site of these enzymes, alsterthis compound effectively reduces the phosphorylation of Tau at multiple disease-relevant sites. This guide serves as a comprehensive resource for researchers investigating alsterthis compound as a potential therapeutic agent or as a chemical probe to dissect the signaling pathways governing Tau phosphorylation.

Mechanism of Action: Inhibition of Key Tau Kinases

Alsterthis compound exerts its effects by directly inhibiting the catalytic activity of GSK-3β and CDK5. These kinases are proline-directed serine/threonine kinases that play a crucial role in phosphorylating Tau at numerous sites, particularly within the proline-rich region and the C-terminal tail. Hyperactivity of these kinases is strongly associated with the pathological hyperphosphorylation of Tau observed in Alzheimer's disease.

Alsterthis compound, a derivative of kenthis compound, is an ATP-competitive inhibitor.[1] It occupies the ATP-binding pocket of GSK-3β and CDK5, preventing the transfer of phosphate (B84403) groups from ATP to the serine and threonine residues on the Tau protein. This dual-specificity inhibition makes alsterthis compound a valuable tool for studying the combined contribution of these kinases to Tau pathology.[1]

Quantitative Data Summary

The potency of alsterthis compound has been quantified against its primary kinase targets. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for these enzymes. While direct quantitative data on the percentage reduction of specific Tau phospho-sites by alsterthis compound from peer-reviewed literature is limited, the potent inhibition of the upstream kinases provides a strong rationale for its efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of Alsterthis compound

| Kinase Target | IC50 (nM) |

| GSK-3α/β | 4 |

| CDK5/p25 | 40 |

| CDK1/cyclin B | 35 |

| CDK2/cyclin A | 15 |

| CDK2/cyclin E | 200 |

Data sourced from Cayman Chemical product information sheet, citing Leost, M., et al. (2000).[1]

Experimental Protocols

This section provides a representative protocol for assessing the effect of alsterthis compound on Tau phosphorylation in a cell-based model, specifically using the human neuroblastoma SH-SY5Y cell line. This model is frequently used due to its neuronal characteristics and endogenous expression of human Tau.

Induction of Tau Hyperphosphorylation (Optional)

To amplify the phospho-tau signal, hyperphosphorylation can be induced prior to inhibitor treatment. A common method is the use of okadaic acid, a phosphatase inhibitor.

-

Cell Culture : Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating : Seed cells in 6-well plates at a density that will achieve 70-80% confluency on the day of treatment.

-

Induction : Treat cells with 20-100 nM okadaic acid for 2 to 4 hours to inhibit protein phosphatase 2A (PP2A) and induce Tau hyperphosphorylation.

Alsterthis compound Treatment and Sample Preparation

-

Drug Preparation : Prepare a stock solution of alsterthis compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., a dose-response range from 10 nM to 10 µM). Include a DMSO-only vehicle control.

-

Treatment : Remove the okadaic acid-containing medium (if used), wash cells once with PBS, and add the medium containing the various concentrations of alsterthis compound or vehicle control. Incubate for 24 hours.

-

Cell Lysis :

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer containing protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

Western Blot Analysis

-

Sample Preparation for Electrophoresis : Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein) with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE : Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.

-

Phospho-Tau Antibodies : AT8 (pSer202/pThr205), PHF-1 (pSer396/pSer404), anti-pS396, anti-pT231.

-

Total Tau Antibody : Tau-5 or HT7.

-

Loading Control : Anti-β-Actin or anti-GAPDH.

-

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

-

Quantification : Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Tau signal to the total Tau signal, which is then normalized to the loading control.

Conclusion

Alsterthis compound is a well-characterized, potent inhibitor of GSK-3β and CDK5, key kinases in the pathogenesis of tauopathies. Its ability to interfere with the ATP-binding site of these enzymes provides a direct mechanism for reducing the hyperphosphorylation of Tau. The provided protocols and data serve as a foundational guide for researchers aiming to investigate its therapeutic potential and to further elucidate the complex signaling networks that lead to neurodegeneration. Future studies quantifying the dose-dependent effects of alsterthis compound on specific Tau phosphorylation sites in various preclinical models will be critical in advancing its development from a research tool to a potential therapeutic agent.

References

The Paullone Family: A Technical Guide to a Promising Class of Kinase Inhibitors

The paullone family of compounds, characterized by their 7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one core structure, has emerged as a significant area of interest for researchers in oncology and neurobiology. These synthetic small molecules are potent, ATP-competitive inhibitors of key regulatory enzymes, primarily cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2][3] This dual inhibitory activity underlies their potential therapeutic applications in diseases characterized by aberrant cell proliferation and signaling, such as cancer and neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the this compound family, including their mechanism of action, quantitative inhibitory data, relevant experimental methodologies, and the signaling pathways they modulate.

Core Structure and Mechanism of Action

The fundamental structure of the this compound family is a tetracyclic benzazepinone (B8055114) system. The lead compound, kenthis compound (B1673391) (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one), and its more potent analogue, alsterthis compound (B1665728) (9-nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one), have been extensively studied.[6][7][8] Structure-activity relationship (SAR) studies have revealed that substitutions at the 9-position of the indole (B1671886) ring with electron-withdrawing groups significantly enhance inhibitory potency against CDKs.[8]

Paullones exert their biological effects by competitively binding to the ATP-binding pocket of target kinases.[2][4] This prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby inhibiting its enzymatic activity. This mechanism of action has been confirmed through kinetic studies and molecular modeling, which show that paullones can fit into the ATP-binding site of kinases like CDK2.[2]

Quantitative Inhibitory Activity

The inhibitory potency of paullones has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values for key paullones against various CDKs and GSK-3β are summarized below. This data highlights the nanomolar to low-micromolar inhibitory activity of these compounds.

| Compound | Target Kinase | IC50 | Reference(s) |

| Kenthis compound | CDK1/cyclin B | 0.4 µM | [2][7] |

| CDK2/cyclin A | 0.68 µM | [2][7] | |

| CDK2/cyclin E | 7.5 µM | [2][7] | |

| CDK5/p25 | 0.85 µM | [2][7] | |

| GSK-3β | 23 nM | [7] | |

| Alsterthis compound | CDK1/cyclin B | 35 nM | [8] |

| GSK-3β | 4-80 nM | [1] | |

| CDK5/p25 | 20-200 nM | [1] |

Experimental Protocols

The characterization of paullones involves several key experimental procedures. Below are outlines of the methodologies for kinase inhibition assays and in vitro antitumor activity screening.

Kinase Inhibition Assay (Radiometric)

This method is a standard procedure for determining the IC50 value of a compound against a specific kinase by measuring the transfer of a radiolabeled phosphate group.

-

Reaction Setup : The target kinase (e.g., CDK1/cyclin B) is incubated in a reaction buffer containing a specific substrate (e.g., histone H1), the this compound compound at various concentrations, and [γ-³²P]ATP.

-

Incubation : The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination : The reaction is stopped by adding a solution such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

-

Washing : The phosphocellulose paper is washed multiple times to remove unincorporated [γ-³²P]ATP.

-

Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis : The percentage of kinase activity inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[9]

In Vitro Antitumor Activity (NCI-60 Cell Line Screen)

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a widely used method to assess the antiproliferative activity of compounds.

-

Cell Culture : The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.

-

Compound Addition : this compound derivatives, solubilized in dimethyl sulfoxide (B87167) (DMSO), are added to the plates at various concentrations (typically a 5-log dilution series).

-

Incubation : The plates are incubated for an additional 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB) :

-

Cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the bound dye is solubilized.

-

The absorbance is read on a plate reader to determine the relative cell viability.

-

-

Data Analysis : The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.[10][11]

Signaling Pathways Modulated by Paullones

The inhibitory effects of paullones on CDKs and GSK-3β lead to the modulation of several critical signaling pathways involved in cell cycle regulation, apoptosis, and cell fate decisions.

Cell Cycle Regulation

By inhibiting CDKs, particularly CDK1 and CDK2, paullones can induce cell cycle arrest. The inhibition of CDK1/cyclin B, a key regulator of the G2/M transition, can lead to an accumulation of cells in the G2 phase of the cell cycle.[4][5]

This compound-mediated inhibition of CDK1/Cyclin B leads to G2/M cell cycle arrest.

Induction of Apoptosis

Paullones have been shown to induce apoptosis in various cancer cell lines. This programmed cell death is often initiated through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential.[6] This leads to the release of cytochrome c and the subsequent activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately leading to cell death.[6][12]

Apoptotic signaling cascade initiated by this compound-induced mitochondrial dysfunction.

GSK-3β and Wnt/β-catenin Signaling

GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, paullones prevent the degradation of β-catenin.[13] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and differentiation.[13][14]

This compound-mediated inhibition of GSK-3β leads to the activation of Wnt/β-catenin signaling.

Conclusion

The this compound family of compounds represents a versatile class of kinase inhibitors with significant potential in drug development. Their ability to potently inhibit both CDKs and GSK-3β provides a multi-pronged approach to targeting complex diseases like cancer and neurodegenerative disorders. The well-defined structure-activity relationships and the growing understanding of their impact on key signaling pathways make paullones a valuable tool for researchers and a promising scaffold for the design of novel therapeutics. Further investigation into their in vivo efficacy, pharmacokinetic properties, and selectivity will be crucial in translating their preclinical promise into clinical applications.

References

- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alsterthis compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | GSK-3β Inhibitor Alsterthis compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

The Biological Activity of 9-Bromopaullone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Bromopaullone, also known as kenthis compound, is a potent small molecule inhibitor belonging to the this compound class of compounds. It exhibits significant biological activity primarily through the competitive inhibition of ATP binding to a range of protein kinases. This technical guide provides a comprehensive overview of the biological activities of 9-bromothis compound, with a focus on its quantitative inhibitory effects, the signaling pathways it modulates, and detailed protocols for its experimental evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

Introduction

9-Bromothis compound is a synthetic indolobenzazepine that has garnered significant interest due to its potent inhibitory activity against key regulators of the cell cycle and other signaling pathways.[1][2] Its core structure features a bromine substitution at the 9-position of the indole (B1671886) ring, which contributes to its inhibitory potency.[2] The primary mechanism of action for 9-bromothis compound is its function as an ATP-competitive inhibitor, where it binds to the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of their downstream substrates.[1][3][4] This inhibitory action leads to a variety of cellular effects, including cell cycle arrest and the induction of apoptosis, making it a compound of interest for cancer research and other therapeutic areas.[1][2][5]

Quantitative Inhibitory Activity

The inhibitory potency of 9-bromothis compound has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data presented in the following table summarizes the IC50 values of 9-bromothis compound against various cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase 3β (GSK-3β), and other kinases.

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 0.4[1][2][5] |

| GSK-3β | 0.023[2][5] |

| CDK2/cyclin A | 0.68[1][2][5] |

| CDK5/p25 | 0.85[1][2][5] |

| CDK2/cyclin E | 7.5[1][2][5] |

| c-Src | 15[1][5] |

| Casein Kinase 2 (CK2) | 20[1][5] |

| ERK1 | 20[1][5] |

| ERK2 | 9[1][5] |

Signaling Pathways Modulated by 9-Bromothis compound

9-Bromothis compound exerts its biological effects by targeting and inhibiting key signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two primary pathways affected are the Cyclin-Dependent Kinase (CDK) pathway, which governs cell cycle progression, and the Glycogen Synthase Kinase-3β (GSK-3β) pathway, which is involved in a multitude of cellular processes including metabolism, apoptosis, and cell fate.

Inhibition of the CDK Signaling Pathway

CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle.[4] 9-Bromothis compound's inhibition of CDK1/cyclin B and CDK2/cyclin A leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[1] This blockage of the cell cycle is a key mechanism behind its anti-proliferative effects.

Inhibition of the GSK-3β Signaling Pathway

GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by 9-bromothis compound prevents the phosphorylation and subsequent degradation of β-catenin.[1] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it can activate the transcription of target genes involved in cell proliferation and differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 9-bromothis compound.

In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of 9-bromothis compound against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)

-

Kinase-specific substrate (e.g., Histone H1 for CDK1, GSK-3 substrate peptide)

-

9-Bromothis compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[6]

-

ATP solution (containing [γ-³²P]ATP for radiometric assay or unlabeled ATP for other detection methods)

-

96-well plates

-

Incubator

-

Detection system (e.g., scintillation counter, luminometer, fluorometer)

Procedure:

-

Prepare serial dilutions of 9-bromothis compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the specific substrate, and the diluted 9-bromothis compound to each well. Include control wells with DMSO instead of the inhibitor.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays, or a specific reagent for other methods).

-

Quantify the amount of phosphorylated substrate using the appropriate detection method.

-

Calculate the percentage of inhibition for each concentration of 9-bromothis compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the effect of 9-bromothis compound on the viability of cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Complete cell culture medium

-

9-Bromothis compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 9-bromothis compound (and a DMSO vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to 9-bromothis compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cultured cells

-

9-Bromothis compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with 9-bromothis compound for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The G1, S, and G2/M phases of the cell cycle will be distinguished by their different DNA content.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis induced by 9-bromothis compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cultured cells

-

9-Bromothis compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with 9-bromothis compound to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion

9-Bromothis compound is a well-characterized inhibitor of several key protein kinases, most notably CDKs and GSK-3β. Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. The quantitative data on its inhibitory activity, a clear understanding of the signaling pathways it affects, and the detailed experimental protocols provided in this guide offer a solid foundation for further investigation and application of this potent biological modulator. Researchers are encouraged to utilize this information to design and execute experiments that will further elucidate the therapeutic potential of 9-bromothis compound and its analogs.

References

Paullone Targets in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paullones are a class of small molecule inhibitors belonging to the benzazepinone (B8055114) family, initially identified for their potent inhibition of cyclin-dependent kinases (CDKs). Subsequent research has revealed their significant activity against glycogen (B147801) synthase kinase-3β (GSK-3β), establishing them as dual-specificity kinase inhibitors. In the context of neuronal cells, these targets are critically involved in a myriad of cellular processes, including cell cycle regulation, neuronal migration, cytoskeletal dynamics, and signal transduction. Dysregulation of CDK and GSK-3β activity is implicated in the pathophysiology of numerous neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain, making paullones and their derivatives promising candidates for therapeutic development.

This technical guide provides a comprehensive overview of the primary molecular targets of paullones in neuronal cells. It summarizes key quantitative data, details relevant experimental protocols for target identification and validation, and visually represents the core signaling pathways modulated by these compounds.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of various paullone derivatives against their primary neuronal targets, CDKs and GSK-3β, has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| This compound Derivative | Target Kinase | IC50 (nM) | Reference |

| Kenthis compound | CDK1/cyclin B | 400 | [1] |

| CDK2/cyclin A | 680 | ||

| CDK5/p25 | 850 | ||

| GSK-3β | 230 | ||

| Alsterthis compound | CDK1/cyclin B | 35 | |

| CDK5/p25 | 40 | [2][3] | |

| GSK-3β | 5 | [2][3] | |

| 9-Cyanothis compound | CDK1/cyclin B | 150 | |

| 9-Nitrothis compound | CDK1/cyclin B | 35 |

Core Signaling Pathways Modulated by Paullones in Neuronal Cells

Paullones exert their effects on neuronal function by modulating several critical signaling pathways. Their inhibitory action on CDK5 and GSK-3β disrupts phosphorylation cascades that are central to both normal neuronal processes and pathological conditions.

Tau Hyperphosphorylation Pathway

In neurodegenerative diseases like Alzheimer's, the microtubule-associated protein tau becomes hyperphosphorylated, leading to the formation of neurofibrillary tangles and neuronal dysfunction. Both CDK5, activated by its regulatory subunit p25, and GSK-3β are major kinases responsible for this pathological hyperphosphorylation.[2][3][4][5] Paullones, by inhibiting both CDK5/p25 and GSK-3β, can reduce tau phosphorylation at multiple disease-relevant sites.[2][3]

References

- 1. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of p25/Cdk5 Attenuates Tauopathy in Mouse and iPSC Models of Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]

Methodological & Application

Paullone Treatment Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paullones are a class of small molecule inhibitors targeting key regulators of the cell cycle and other signaling pathways. These ATP-competitive inhibitors primarily act on cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). Their ability to modulate fundamental cellular processes such as cell cycle progression and apoptosis makes them valuable tools in cancer research and neurodegenerative disease studies. This document provides detailed protocols for the application of Paullones, specifically Kenpaullone and Alsterthis compound, in cell culture for inducing cell cycle arrest and apoptosis.

Mechanism of Action

Paullones exert their biological effects by inhibiting the kinase activity of their primary targets:

-

Cyclin-Dependent Kinases (CDKs): Paullones, such as Alsterthis compound, are potent inhibitors of CDK1/cyclin B, a key complex for the G2/M transition in the cell cycle.[1][2] Inhibition of CDK1/cyclin B leads to cell cycle arrest at the G2/M phase.[1][2]

-

Glycogen Synthase Kinase-3β (GSK-3β): Paullones also potently inhibit GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell survival, and apoptosis.[3][4]

The dual specificity of Paullones for both CDKs and GSK-3β makes them versatile tools for studying and manipulating cell fate.[3]

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives Against Various Kinases

| Compound | Kinase | IC50 (µM) |

| Kenthis compound | CDK1/cyclin B | 0.4 |

| CDK2/cyclin A | 0.68 | |

| CDK2/cyclin E | 7.5 | |

| CDK5/p25 | 0.85 | |

| GSK-3β | 0.023 | |

| Alsterthis compound | CDK1/cyclin B | 0.035 |

| GSK-3β | 0.004-0.08 | |

| CDK5/p25 | 0.02-0.2 |

Table 2: Antitumor Activity of this compound Derivatives in Cell Culture

| Compound | Cell Line | Parameter | Value (µM) |

| Kenthis compound | Various Tumor Cells | GI50 (Mean) | 43 |

| Alsterthis compound | Various Tumor Cells | GI50 (Mean) | -6.4 (log M) |

| Alsterthis compound | HeLa | IC50 (48h) | ~15 |

| Alsterthis compound | HeLa | IC50 (72h) | ~10 |

Experimental Protocols

Protocol 1: Induction of G2/M Cell Cycle Arrest using Alsterthis compound

This protocol describes the use of Alsterthis compound to induce G2/M phase cell cycle arrest in cultured cells, such as HeLa cells.[1][2]

Materials:

-

Alsterthis compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Cell line of interest (e.g., HeLa)

-